molecular formula C10H20N2 B12051126 (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane

(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B12051126
M. Wt: 168.28 g/mol
InChI Key: MABDHNXQYBSZCB-AOOOYVTPSA-N
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Description

The compound (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane belongs to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) family, a privileged scaffold in medicinal chemistry due to its structural rigidity and versatility in interacting with biological targets such as nicotinic acetylcholine receptors (nAChRs) and AMPA receptors . The stereospecific methyl groups at positions 1, 3, and 5 introduce conformational constraints and modulate electronic properties, enhancing selectivity and pharmacokinetic profiles compared to non-methylated analogs .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+

InChI Key

MABDHNXQYBSZCB-AOOOYVTPSA-N

Isomeric SMILES

C[C@@]12C[C@@](CNC1)(CN(C2)C)C

Canonical SMILES

CC12CC(CNC1)(CN(C2)C)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Bicyclic Intermediate

In the first step, a dicarboxylic acid ester (e.g., dimethyl malonate) reacts with pyridine-2-aldehyde and a primary amine (R<sub>2</sub>-NH<sub>2</sub>) in a branched C<sub>3</sub>–C<sub>4</sub> alcohol solvent, such as isopropanol or tert-butanol. Key parameters include:

  • Temperature : 0–20°C during reagent addition to minimize side reactions.

  • Molar Ratios : 2.0–2.2 equivalents of pyridine-2-aldehyde and 0.9–1.1 equivalents of primary amine relative to the diester.

  • Reaction Time : 30–120 minutes for amine addition, followed by azeotropic distillation at 40–60°C under vacuum to remove water.

This step yields an intermediate with >95% purity (by NMR) and isolated yields of 84–88%.

ParameterConditions
SolventBranched C<sub>3</sub>–C<sub>4</sub> alcohol (e.g., isopropanol)
Pyridine-2-aldehyde2.0–2.2 equivalents
Primary amine (R<sub>2</sub>-NH<sub>2</sub>)0.9–1.1 equivalents
Temperature Range0–20°C (addition), 40–60°C (distillation)
Yield84–88%

Step 2: Mannich Cyclization with Formaldehyde

The intermediate undergoes cyclization with formaldehyde and a secondary amine (R<sub>1</sub>-NH<sub>2</sub>) under controlled conditions:

  • Reagents : 1.4–1.5 equivalents of R<sub>1</sub>-NH<sub>2</sub> and 3.0–4.5 equivalents of formaldehyde.

  • Temperature : 50–70°C for 1.5–2 hours, followed by azeotropic distillation to reduce water content.

  • Workup : Cooling to 5–10°C precipitates the product, which is filtered and washed with cold solvent.

This step achieves 55–65% yield with >98% purity, demonstrating robustness for large-scale production.

ParameterConditions
Formaldehyde3.0–4.5 equivalents
Secondary amine (R<sub>1</sub>-NH<sub>2</sub>)1.4–1.5 equivalents
Reaction Temperature50–70°C
Final Yield55–65%

Stereochemical Control and Byproduct Mitigation

The stereochemical outcome of the (1R,5S) configuration is critically dependent on reaction conditions:

Solvent Effects on Diastereoselectivity

Branched alcohols like tert-butanol enhance stereochemical fidelity by stabilizing transition states through hydrogen bonding. Linear solvents (e.g., ethanol) increase epimerization risks, reducing enantiomeric excess by up to 15% in comparative studies.

Byproduct Formation During Cyclization

Common byproducts include:

  • Open-chain Schiff bases : Formed if formaldehyde is understoichiometric.

  • Dimerized intermediates : Observed at temperatures >70°C due to competing aldol condensation.

Optimizing formaldehyde equivalents to 3.0–4.5 and maintaining temperatures below 70°C suppresses these side reactions.

Alternative Synthetic Routes and Limitations

While the industrial two-step process dominates, academic studies have explored auxiliary methods:

Tandem Mannich Reaction with Aromatic Ketones

Early literature proposed a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine. However, this method suffers from:

  • Low yields (≤40%) : Due to competing polymerization of formaldehyde.

  • Poor stereocontrol : Racemic mixtures require costly chromatographic separation.

Enzymatic Resolution of Racemates

Lipase-mediated kinetic resolution of racemic 3,7-diazabicyclo[3.3.1]nonane derivatives has been reported, but industrial adoption remains limited by:

  • Substrate specificity : Enzymes show low activity against tertiary amines.

  • Throughput constraints : Multi-day reaction times are impractical for scale-up.

Process Optimization Strategies

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times by 30–40%. Pilot-scale trials achieved 72% yield in Step 2 by maintaining precise temperature gradients.

Solvent Recycling

Branched alcohols are recovered via fractional distillation with >90% efficiency, lowering production costs by $15–20 per kilogram of product .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used to study enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

3,7-Diazabicyclo[3.3.0]octane (TC-6683/AZD1446)
  • Structure: Smaller bicyclic system (octane vs. nonane) with fused 2,5-diazabicyclo[3.3.0]octane.
  • Activity : Acts as a β2-selective nAChR agonist, showing efficacy in rodent working memory models .
1,4-Diazabicyclo[3.3.1]nonane
  • Structure : Two nitrogen atoms at positions 1 and 3.
  • Activity: Known as dopamine transporter (DAT) blockers, highlighting the impact of nitrogen positioning on target specificity .
3,9-Diazabicyclo[3.3.1]nonane
  • Structure : Nitrogen atoms at positions 3 and 7.
  • Activity : Exhibits 5-HT3 receptor antagonism and opioid receptor activity, demonstrating how nitrogen placement diversifies pharmacological profiles .

Substituent Effects on Pharmacological Properties

Hydrogen Bond Acceptor (HBA) Motifs
  • Carboxamides: Derivatives like (1R,5S)-3-(biphenyl-4-yl)methanone (28F) show nanomolar α4β2* nAChR affinity due to optimal HBA interactions .
  • Sulfonamides: Compounds such as 4-((1R,5S)-3,7-diazabicyclononan-3-ylsulfonyl)benzonitrile (38) exhibit enhanced solubility and subtype selectivity for α4β2* receptors .
  • Ureas : Greater conformational flexibility but lower affinity compared to carboxamides, underscoring the importance of HBA rigidity .
Aromatic vs. Alkyl Substituents
  • Alkyl Groups: Derivatives like 1-((1R,5S)-3,7-diazabicyclononan-3-yl)propan-1-one (15F) act as full nAChR agonists, ideal for cognitive enhancement .
  • Aromatic Groups : Compounds with para-substituted phenyl rings (e.g., 29F) shift activity to partial agonism/antagonism, useful for addiction treatment .

Methylation Effects

The trimethyl variant’s stereospecific methylation at positions 1, 3, and 5 confers:

  • Enhanced Lipophilicity : Improves membrane permeability and metabolic stability .

Key Research Findings and Data Tables

Table 1: Affinity and Functional Profiles of Selected Bispidine Derivatives

Compound Core Scaffold Substituent nAChR Subtype Affinity (Ki, nM) Functional Activity
TC-6683/AZD1446 3,7-Diazabicyclo[3.3.0]octane Carboxamide β2: 12 ± 3 Full agonist
28F 3,7-Diazabicyclo[3.3.1]nonane Biphenyl-4-yl ketone α4β2*: 8 ± 2 Partial agonist
38 3,7-Diazabicyclo[3.3.1]nonane p-Cyanophenylsulfonyl α4β2*: 15 ± 4 Antagonist
(1R,5S)-1,3,5-Trimethyl 3,7-Diazabicyclo[3.3.1]nonane Methyl groups α4β2*: 22 ± 5 (predicted) Agonist (computational)

Table 2: Impact of Substituent Size on nAChR Activity

Substituent Size Example Compound α4β2* Affinity (Ki, nM) Functional Outcome
Small alkyl 15F 18 ± 3 Full agonist
Medium aryl 29F 25 ± 4 Partial agonist
Bulky heteroaryl 20F 45 ± 6 Antagonist

Biological Activity

(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, is a bicyclic compound with significant biological activity. Its unique structure includes two nitrogen atoms in a bicyclic framework, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with specific receptors and enzymes.

  • Molecular Formula : C10H20N2
  • Molecular Weight : 168.28 g/mol
  • Boiling Point : 209.1ºC
  • Density : 0.949 g/cm³

(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane primarily acts as a positive allosteric modulator (PAM) of AMPA receptors. This modulation enhances the receptor's currents, leading to cognitive-stimulating effects. The compound's interaction with AMPA receptors is crucial for understanding its pharmacological potential in treating cognitive disorders .

Biological Activity Overview

Research indicates that (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane exhibits various biological activities:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to interact with nAChRs, particularly the α4β2 subtype. Its affinity for these receptors varies based on structural modifications and substituents on the bicyclic scaffold .
  • Enzyme Modulation : Studies suggest that this compound can influence enzyme activities involved in neurotransmission and metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane:

Study 1: Interaction with nAChRs

A study investigated the interaction of bispidine derivatives with nAChRs using radioligand binding assays. The results indicated that certain derivatives exhibited high affinities in the low nanomolar range for the α4β2 subtype:

CompoundKi Value (nM)Selectivity
Bispidine600α4β2*
N-benzylbispidine569.6α3β4*
N-t-boc-bispidine45α4β2*

These findings highlight the potential of bispidine derivatives as selective nAChR ligands with therapeutic implications for cognitive enhancement .

Study 2: Cognitive Enhancement

In behavioral studies on rodent models, bispidine derivatives demonstrated significant improvements in working memory tasks when administered at optimized doses. These effects were attributed to enhanced cholinergic signaling mediated through nAChRs and AMPA receptors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : The synthesis typically involves coupling substituted benzoic acids (e.g., 4-pyridyl or imidazolyl derivatives) with a bicyclic amine scaffold. For example, 4-(pyridin-3-yl)benzoic acid reacts with the N-tboc-protected bicyclic amine in CH₂Cl₂/MeOH under reflux for 12 hours, followed by deprotection using trifluoroacetic acid (TFA) to yield the free base. Subsequent salt formation (e.g., fumaric or citric acid) enhances stability .
  • Key Data :

SubstrateReaction TimeSolvent SystemYield (%)
4-(Pyridin-3-yl)benzoic acid12 hoursCH₂Cl₂/MeOH56%
4-(Imidazol-1-yl)benzoic acid12 hoursCH₂Cl₂/MeOH58%

Q. How can researchers validate the purity of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Residual solvent analysis is critical. Gas chromatography-mass spectrometry (GC-MS) with a DV-624 column (30 m × 0.32 mm ID, 1.8 µm film) and helium carrier gas is recommended. Headspace sampling (Agilent 7679A) at 80°C for 30 minutes detects solvents like methanol, dichloromethane, and TFA. Calibration curves for each solvent ensure quantitation accuracy .

Advanced Research Questions

Q. What strategies are used to analyze the subtype selectivity of nicotinic acetylcholine receptors (nAChRs) modulated by this compound?

  • Methodological Answer : Competitive binding assays with radiolabeled ligands (e.g., [³H]-epibatidine for α4β2 nAChRs) and electrophysiology in Xenopus oocytes expressing receptor subtypes (α3β4, α7) are standard. Dose-response curves (IC₅₀ values) and molecular docking studies (e.g., AutoDock Vina) correlate steric and electronic effects of substituents (e.g., pyridyl vs. imidazolyl) with receptor affinity .

Q. How can computational modeling predict the conformational stability of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane in solution?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the bicyclic structure to identify low-energy conformers. Solvent effects (e.g., polarizable continuum model for water) are included. Nuclear Magnetic Resonance (NMR) coupling constants (e.g., J values for axial-equatorial protons) validate computational predictions .

Q. What environmental impact assessment protocols apply to this compound during preclinical development?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Phase 1 : Determine octanol-water partition coefficients (logP) and soil adsorption constants (Koc) to model environmental persistence.
  • Phase 2 : Acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to assess aquatic risks .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fumarate salts of derivatives: How to resolve?

  • Analysis : Variations (e.g., 149–151°C vs. 175–180°C) may arise from polymorphic forms or solvent traces. Use differential scanning calorimetry (DSC) to confirm thermal transitions and X-ray crystallography to identify crystal packing differences. Reproduce synthesis under inert conditions (N₂ atmosphere) to exclude oxidation artifacts .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for amine deprotection to avoid side reactions.
  • Characterization : Combine HPLC (≥95% purity) with high-resolution MS for structural confirmation.
  • Biological Assays : Include positive controls (e.g., varenicline for nAChRs) to benchmark activity .

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